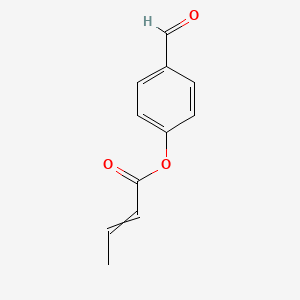

4-Formylphenyl but-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

114636-70-3 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

(4-formylphenyl) but-2-enoate |

InChI |

InChI=1S/C11H10O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h2-8H,1H3 |

InChI Key |

INZRQGVTSMNYHI-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)OC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formylphenyl But 2 Enoate

Esterification Reactions for the Formation of the but-2-enoate Moiety

The creation of the but-2-enoate ester bond is a fundamental step in the synthesis of 4-Formylphenyl but-2-enoate. This can be achieved through either direct condensation of the corresponding alcohol and carboxylic acid derivative or through transesterification.

Direct Condensation Approaches with 4-Formylphenol and But-2-enoic Acid Derivatives

The most direct route to 4-Formylphenyl but-2-enoate involves the esterification of 4-hydroxybenzaldehyde (B117250) (also known as 4-formylphenol) with a derivative of but-2-enoic acid (crotonic acid). 4-hydroxybenzaldehyde is a readily available aromatic aldehyde that serves as a crucial precursor in the synthesis of various organic compounds, including cinnamates and other esters. lookchem.comgoogle.com But-2-enoic acid is a short-chain unsaturated carboxylic acid. cphi-online.com

The reaction typically involves the condensation of the hydroxyl group of 4-hydroxybenzaldehyde with the carboxyl group of but-2-enoic acid or, more commonly, its more reactive acid chloride or anhydride (B1165640) derivative. The use of an acid catalyst or a coupling agent is often necessary to facilitate the reaction and achieve high yields.

Common condensation methods include:

Fischer-Speier Esterification: This classic method involves reacting 4-hydroxybenzaldehyde with but-2-enoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive off the water formed, shifting the equilibrium towards the product.

Reaction with Acyl Halides: A more reactive approach involves converting but-2-enoic acid to but-2-enoyl chloride (crotonyl chloride). The acyl chloride then readily reacts with 4-hydroxybenzaldehyde, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Reaction with Anhydrides: But-2-enoic anhydride can also be used. This reaction with 4-hydroxybenzaldehyde is generally faster than with the free acid and can be catalyzed by either acids or bases.

A summary of typical reaction conditions for direct condensation is presented in Table 1.

Table 1: Representative Conditions for Direct Condensation

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Ref. |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | But-2-enoic acid | p-Toluenesulfonic acid | Toluene | Reflux | patsnap.com |

| 4-Hydroxybenzaldehyde | But-2-enoyl chloride | Pyridine | Dichloromethane | Room Temperature | gcms.cz |

| 4-Hydroxybenzaldehyde | But-2-enoic anhydride | Sodium Acetate | None (neat) | 100°C | gcms.cz |

Transesterification Processes Involving Aromatic Aldehyde Precursors

Transesterification is another powerful method for synthesizing 4-Formylphenyl but-2-enoate. organic-chemistry.org This process involves reacting a different but-2-enoate ester, such as methyl but-2-enoate or ethyl but-2-enoate, with 4-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds by exchanging the alcohol moiety of the starting ester with 4-formylphenol.

This method is particularly useful when the starting ester is more readily available or when direct esterification proves difficult. A variety of catalysts can be employed to promote transesterification, including:

Acid Catalysts: Brønsted acids like sulfuric acid and Lewis acids such as scandium(III) triflate can effectively catalyze the reaction. organic-chemistry.org

Base Catalysts: Strong bases like sodium methoxide (B1231860) or non-ionic bases can be used. N-Heterocyclic carbenes (NHCs) have emerged as highly efficient organocatalysts for transesterification under mild conditions. organic-chemistry.org

Enzyme Catalysts: Lipases can be used for green and selective transesterification, though this is less common for this specific type of substrate.

The choice of catalyst and reaction conditions depends on the specific substrates and the desired purity of the final product. A key advantage is that the reaction can often be driven to completion by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.

Derivatization Strategies via Functional Group Interconversion

An alternative to forming the ester bond directly with the final precursors is to synthesize a related molecule and then convert a functional group into the desired aldehyde or introduce the entire 4-formylphenyl group in a later step.

Introduction of the 4-Formylphenyl Moiety into Pre-formed But-2-enoates

This strategy involves starting with a but-2-enoate that has a leaving group on the phenyl ring, such as a halide. A palladium-catalyzed cross-coupling reaction, like the Heck or Suzuki reaction, can then be used to introduce the 4-formylphenyl group. For example, a reaction between a halophenyl but-2-enoate and 4-formylphenylboronic acid in the presence of a palladium catalyst could yield the target molecule. While there are examples of palladium-catalyzed synthesis of similar structures, this specific transformation for 4-Formylphenyl but-2-enoate is less commonly reported.

Conversion of Other Aromatic Substituents to the 4-Formylphenyl Group

A more common derivatization strategy involves synthesizing a but-2-enoate with a precursor functional group at the 4-position of the phenyl ring, which is then converted to an aldehyde in a final step.

Common precursor groups and their conversion reactions include:

Oxidation of a Hydroxymethyl Group: One could synthesize 4-(hydroxymethyl)phenyl but-2-enoate and then oxidize the primary alcohol to an aldehyde. A variety of mild oxidizing agents can be used for this transformation, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO2), or Swern oxidation conditions, to avoid over-oxidation to the carboxylic acid.

Oxidation of a Methyl Group: Starting with 4-methylphenyl but-2-enoate (p-cresyl crotonate), the methyl group can be oxidized to an aldehyde. This is a common industrial process for producing hydroxybenzaldehydes from cresols, often using a cobalt catalyst in the presence of a base and oxygen. google.com

Reduction of a Carboxylic Acid or Ester: If one were to synthesize a but-2-enoate with a carboxylic acid or ester group at the 4-position, this could be reduced to the aldehyde. This often requires a two-step process of reduction to the alcohol followed by re-oxidation to the aldehyde to avoid over-reduction. Alternatively, specific reducing agents like diisobutylaluminium hydride (DIBAL-H) can directly reduce an ester to an aldehyde at low temperatures.

A summary of these functional group interconversions is presented in Table 2.

Table 2: Functional Group Interconversions to a 4-Formyl Group

| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Ref. |

|---|---|---|---|

| -CH₂OH (Hydroxymethyl) | Pyridinium chlorochromate (PCC) | -CHO (Formyl) | |

| -CH₃ (Methyl) | Co(II) salt, base, O₂ | -CHO (Formyl) | google.com |

| -COOCH₃ (Methoxycarbonyl) | DIBAL-H | -CHO (Formyl) |

Catalytic Systems in the Synthesis of 4-Formylphenyl but-2-enoate

The choice of catalyst is critical for the efficient synthesis of 4-Formylphenyl but-2-enoate. As discussed in the previous sections, both acid and base catalysts are widely used for esterification and transesterification reactions.

Acid Catalysts:

Brønsted Acids: Sulfuric acid and p-toluenesulfonic acid are cost-effective and commonly used for direct esterification. patsnap.com

Lewis Acids: Metal triflates, such as Sc(OTf)₃, are effective for transesterification. organic-chemistry.org

Base Catalysts:

Inorganic Bases: Simple bases like K₂HPO₄ can catalyze transesterification under mild conditions. organic-chemistry.org

Organocatalysts: N-Heterocyclic carbenes (NHCs) are particularly noteworthy for their high activity in transesterification reactions at room temperature. organic-chemistry.org

Transition Metal Catalysts:

Palladium Catalysts: As mentioned, palladium complexes like PdCl₂(PPh₃)₂ are essential for cross-coupling reactions, such as the Heck reaction, which could be used to form C-C bonds in derivatization strategies. rsc.org

Gold Catalysts: Gold catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of complex heterocyclic frameworks, and could potentially be adapted for specific C-C or C-O bond formations in the synthesis of this compound. nih.gov

The selection of the catalytic system will depend on the chosen synthetic route, the scale of the reaction, and the desired level of purity for the final product.

Acid-Catalyzed Synthetic Routes

The primary acid-catalyzed route for the synthesis of 4-formylphenyl but-2-enoate is the Fischer esterification. athabascau.catcichemicals.commasterorganicchemistry.com This classic method involves the reaction of 4-hydroxybenzaldehyde with crotonic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comnumberanalytics.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant is typically used, or water, a byproduct, is removed as it forms. athabascau.caoperachem.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. masterorganicchemistry.comnumberanalytics.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. numberanalytics.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Table 1: Key Aspects of Acid-Catalyzed Synthesis

| Parameter | Description | References |

| Reaction Type | Fischer Esterification | athabascau.catcichemicals.commasterorganicchemistry.com |

| Reactants | 4-Hydroxybenzaldehyde, Crotonic Acid | |

| Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | operachem.comnumberanalytics.com |

| Driving Equilibrium | Excess reactant, Removal of water | athabascau.caoperachem.com |

Base-Catalyzed Approaches

Base-catalyzed methods provide an alternative pathway for the synthesis of 4-formylphenyl but-2-enoate. One such approach involves the reaction of 4-hydroxybenzaldehyde with crotonyl chloride in the presence of a base like pyridine or triethylamine. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the synthesis towards the product.

Another relevant base-catalyzed reaction is the Knoevenagel condensation, which is particularly useful for synthesizing α,β-unsaturated esters. alfa-chemistry.compurechemistry.orgwikipedia.org While not a direct route to 4-formylphenyl but-2-enoate from 4-hydroxybenzaldehyde and crotonic acid, modifications of this reaction are pertinent. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.org For the synthesis of α,β-unsaturated esters, this typically involves reacting an aldehyde with a malonic ester derivative. purechemistry.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as both a solvent and a catalyst and can lead to decarboxylation when a carboxylic acid is present on the nucleophile. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Base-Catalyzed Methods

| Method | Reactants | Base/Catalyst | Key Features | References |

| Esterification with Acyl Chloride | 4-Hydroxybenzaldehyde, Crotonyl Chloride | Pyridine, Triethylamine | Neutralizes HCl byproduct | |

| Knoevenagel-type Condensation | Aldehyde, Active Methylene Compound | Weak amine, Piperidine, Pyridine | Forms α,β-unsaturated systems | alfa-chemistry.compurechemistry.orgwikipedia.org |

Transition Metal-Catalyzed Coupling Reactions Relevant to Ester Formation

Transition metal catalysis offers highly efficient and selective methods for ester formation. mdpi.com Palladium-catalyzed reactions are particularly prominent in the synthesis of aryl esters. rsc.orgacs.orgnagoya-u.ac.jp One approach is the palladium-catalyzed esterification of aryl halides with carboxylic acids. acs.orgnagoya-u.ac.jpnih.gov For instance, a palladium-based catalytic system can facilitate the coupling of an aryl iodide with a carboxylic acid to yield the corresponding aryl ester. acs.orgnagoya-u.ac.jpnih.gov

Another powerful technique is the Heck coupling reaction, which can be used to form the α,β-unsaturated ester moiety. For example, the palladium-catalyzed coupling of an aryl halide with an acrylate (B77674) ester can produce the desired unsaturated ester structure. Furthermore, palladium catalysts can be employed in the coupling of aryl halides with ester enolates to synthesize α-aryl esters at room temperature. organic-chemistry.org While not a direct synthesis of 4-formylphenyl but-2-enoate, these methods highlight the versatility of transition metal catalysis in forming the key structural components of the target molecule.

Table 3: Overview of Relevant Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Reactants | Product Type | References |

| Palladium-Catalyzed Esterification | Palladium complex | Aryl Halide, Carboxylic Acid | Aryl Ester | acs.orgnagoya-u.ac.jpnih.gov |

| Heck Coupling | Palladium Acetate, Phosphine Ligand | Aryl Halide, Acrylate Ester | α,β-Unsaturated Ester | |

| Coupling with Ester Enolates | Palladium complex, P(t-Bu)₃ ligand | Aryl Halide, Ester Enolate | α-Aryl Ester | organic-chemistry.org |

Stereoselective Synthesis of 4-Formylphenyl but-2-enoate Isomers (E/Z)

The but-2-enoate moiety of 4-formylphenyl but-2-enoate can exist as two geometric isomers, (E) and (Z). The control of stereoselectivity to favor one isomer over the other is a critical aspect of its synthesis.

The Knoevenagel condensation and its modifications can offer a degree of stereoselectivity. organic-chemistry.org The choice of catalyst and reaction conditions can influence the E/Z ratio of the resulting α,β-unsaturated ester. For example, the use of certain bases or catalysts can favor the formation of the more thermodynamically stable (E)-isomer. nih.gov In some cases, the initial product may be a mixture of isomers that can equilibrate to the more stable isomer under the reaction conditions. wikipedia.org

Photocatalysis presents another avenue for controlling E/Z isomerization. semanticscholar.org The emissive energy and structure of a photocatalyst can be tailored to selectively promote the formation of either the (E) or (Z) isomer. semanticscholar.org By choosing an appropriate photocatalyst, it is possible to drive the reaction towards the desired stereoisomer. semanticscholar.org Additionally, cross-metathesis reactions catalyzed by specific molybdenum or ruthenium complexes can provide high stereoselectivity in the synthesis of trisubstituted alkenes, which is relevant to the but-2-enoate structure. nih.gov The choice of catalyst and the geometry of the starting alkene can dictate whether the (E) or (Z) product is formed preferentially. nih.gov

Table 4: Methods for Stereoselective Synthesis

| Methodology | Key Control Factor | Outcome | References |

| Knoevenagel Condensation | Catalyst, Reaction Conditions | Can favor the (E)-isomer | organic-chemistry.orgnih.gov |

| Photocatalysis | Photocatalyst Structure and Energy | Selectable E/Z isomer synthesis | semanticscholar.org |

| Cross-Metathesis | Catalyst (Mo or Ru), Substrate Geometry | High stereoselectivity for (E) or (Z) isomers | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Formylphenyl But 2 Enoate

Reactivity of the Ester Functional Group

The ester linkage in 4-Formylphenyl but-2-enoate, which connects the but-2-enoic acid moiety to a 4-formylphenol group, is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic properties of both the acyl and the aryl portions of the molecule.

Mechanistic Studies of Ester Cleavage (e.g., Hydrolysis)

Ester cleavage, most commonly achieved through hydrolysis, is a fundamental reaction that splits the ester back into its constituent carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base, with each following a distinct mechanistic pathway. For sensitive substrates, milder, neutral methods involving SN2-type dealkylation can also be employed to prevent degradation of other functional groups researchgate.net.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and 4-hydroxybenzaldehyde (B117250). The final step is an acid-base reaction where the phenoxide is protonated, which drives the reaction to completion.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the 4-hydroxybenzaldehyde moiety is eliminated as a leaving group, and deprotonation of the resulting species regenerates the acid catalyst and yields but-2-enoic acid.

The rate of hydrolysis is dependent on factors such as pH, temperature, and solvent. The table below illustrates the expected relationship between pH and the rate of hydrolysis for a typical aryl ester like 4-Formylphenyl but-2-enoate.

| Condition | Catalyst | Relative Rate | Mechanism |

| pH < 3 | H₃O⁺ | Moderate | AAC2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular) |

| 3 < pH < 11 | H₂O (uncatalyzed) | Very Slow | Neutral Hydrolysis |

| pH > 11 | OH⁻ | High | BAC2 (Base-catalyzed, acyl-oxygen cleavage, bimolecular) |

Transesterification Pathways and Kinetics

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of 4-Formylphenyl but-2-enoate, reaction with a different alcohol (R'-OH) would yield a new but-2-enoate ester (R'-OOC-CH=CH-CH₃) and 4-hydroxybenzaldehyde.

The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: A strong base generates an alkoxide from the new alcohol, which then acts as a potent nucleophile.

Acid-Catalyzed Transesterification: The acid protonates the carbonyl group, activating it for attack by the neutral alcohol nucleophile.

The reaction is an equilibrium process. To drive it towards the desired product, the reactant alcohol is often used in large excess, or one of the products is removed from the reaction mixture as it forms. The kinetics of transesterification are influenced by the catalyst concentration, temperature, and the steric and electronic nature of the incoming alcohol researchgate.netmdpi.commdpi.com.

| Reactant Alcohol | Catalyst | Temperature (°C) | Expected Product | Relative Reaction Rate |

| Methanol (B129727) | H₂SO₄ | 60 | Methyl but-2-enoate | High |

| Ethanol | H₂SO₄ | 70 | Ethyl but-2-enoate | Moderate-High |

| tert-Butanol | H₂SO₄ | 80 | tert-Butyl but-2-enoate | Low (due to steric hindrance) |

| Methanol | NaOCH₃ | 60 | Methyl but-2-enoate | Very High |

Reactions of the α,β-Unsaturated Carbonyl System

The but-2-enoate portion of the molecule is an α,β-unsaturated carbonyl system. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system with electrophilic centers at both the carbonyl carbon and the β-carbon libretexts.org. This allows for a unique set of reactions, most notably conjugate additions.

Nucleophilic Conjugate Addition Reactions (e.g., Michael Addition)

Nucleophilic conjugate addition, also known as 1,4-addition or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds wikipedia.orgwikipedia.orgchemeurope.comorganic-chemistry.org. In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon of the conjugated system (the Michael acceptor) organic-chemistry.org. The resulting charge is delocalized onto the carbonyl oxygen via resonance wikipedia.orgchemeurope.com. Subsequent protonation of the intermediate enolate yields the final saturated product wikipedia.orgmasterorganicchemistry.com.

The competition between direct addition (1,2-addition) to the carbonyl carbon and conjugate addition (1,4-addition) is influenced by the nature of the nucleophile. "Soft," less basic nucleophiles (like cuprates, thiols, and enamines) preferentially undergo 1,4-addition, which is often thermodynamically controlled libretexts.orgchemistrysteps.commakingmolecules.com. "Hard," strongly basic nucleophiles (like Grignard or organolithium reagents) tend to favor the faster, kinetically controlled 1,2-addition libretexts.orgchemistrysteps.com.

| Michael Donor (Nucleophile) | Reagent/Conditions | Adduct with 4-Formylphenyl but-2-enoate |

| Diethyl malonate | NaOEt, EtOH | 4-Formylphenyl 3-(bis(ethoxycarbonyl)methyl)butanoate |

| Nitromethane | Base | 4-Formylphenyl 3-(nitromethyl)butanoate |

| Thiophenol | Et₃N | 4-Formylphenyl 3-(phenylthio)butanoate |

| Lithium dimethylcuprate | (CH₃)₂CuLi, THF, -78°C | 4-Formylphenyl 3-methylbutanoate |

| Cyclohexylamine | Neat or Solvent | 4-Formylphenyl 3-(cyclohexylamino)butanoate |

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct wikipedia.org. The most prominent of these is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) to form a six-membered ring libretexts.orgfiveable.me.

The α,β-unsaturated ester system in 4-Formylphenyl but-2-enoate makes it an effective dienophile. The electron-withdrawing nature of the ester group polarizes the double bond, making it more reactive towards electron-rich dienes. The reaction typically proceeds in a concerted fashion through a single cyclic transition state libretexts.org.

| Diene | Reaction Type | Expected Product |

| 1,3-Butadiene (B125203) | [4+2] Cycloaddition | 4-Formylphenyl 4-methylcyclohex-3-ene-1-carboxylate |

| Cyclopentadiene | [4+2] Cycloaddition | 4-Formylphenyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate (endo isomer favored) |

| Anthracene | [4+2] Cycloaddition | 4-Formylphenyl 10-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylate |

Polymerization Mechanisms (e.g., Radical Polymerization)

Like many α,β-unsaturated carbonyl compounds, 4-Formylphenyl but-2-enoate can serve as a monomer for polymerization wikipedia.org. Radical polymerization is a common method for such monomers, proceeding via a chain-reaction mechanism involving radical species wikipedia.org. The process consists of three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide, BPO) is thermally or photochemically decomposed to generate initial radical species. This radical then adds to the double bond of a monomer molecule, creating a new monomer radical.

Propagation: The monomer radical successively adds to other monomer molecules, rapidly extending the polymer chain. The addition occurs in a head-to-tail fashion to generate the more stable radical intermediate.

Termination: The growth of polymer chains is halted when two propagating radicals react with each other, either by combination (forming a single long chain) or disproportionation (one radical abstracts a hydrogen from another, forming one saturated and one unsaturated chain end).

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be used to synthesize polymers with well-defined molecular weights and narrow distributions sigmaaldrich.com. Research on similar monomers, such as 4-(4-formylphenyl)-2-butylene acid ethyl ester, has shown that π-conjugated polymers can be synthesized, suggesting potential for creating functional materials researchgate.net.

| Parameter | Details |

| Monomer | 4-Formylphenyl but-2-enoate |

| Polymerization Type | Radical Polymerization |

| Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) |

| Propagation Step | Head-to-tail addition of monomer to growing polymer radical |

| Termination Mechanisms | Combination, Disproportionation |

| Resulting Polymer | Poly(4-formylphenyl but-2-enoate) |

Dimerization and Oligomerization Processes

The bifunctional nature of 4-Formylphenyl but-2-enoate presents several potential pathways for dimerization and oligomerization. The aromatic aldehyde group can participate in base-catalyzed self-condensation reactions, akin to the aldol (B89426) condensation. In this process, one molecule's enolate equivalent would attack the carbonyl group of a second molecule. However, since aromatic aldehydes lack α-hydrogens, they cannot self-condense via the typical aldol mechanism but can act as an electrophile in reactions with other enolizable species.

Furthermore, the but-2-enoate moiety, being an α,β-unsaturated system, is susceptible to polymerization processes. Under the influence of radical initiators or specific catalysts, the double bond can undergo chain-growth polymerization, leading to the formation of oligomers or polymers with a polystyrene-like backbone and pendant formylphenyl ester groups. Photochemical conditions could also potentially induce [2+2] cycloaddition reactions, leading to the formation of cyclobutane dimers, a reaction characteristic of conjugated enones.

Reactivity of the Aromatic Aldehyde Functional Group

The aldehyde functional group is a cornerstone of the molecule's reactivity, serving as a highly electrophilic center for a variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the aldehyde is electron-deficient due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles. chemistrysteps.comlibretexts.org This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org

Strong nucleophiles, such as organometallic reagents, react readily with the aldehyde. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl to form secondary alcohols upon acidic workup. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comleah4sci.com These reactions are generally irreversible and provide an effective method for forming new carbon-carbon bonds. masterorganicchemistry.com

| Nucleophile | Reagent Example | Product after Workup | Product Class |

| Hydride | Sodium borohydride (NaBH₄) | (4-(hydroxymethyl)phenyl) but-2-enoate | Primary Alcohol |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | 4-(1-hydroxyethyl)phenyl but-2-enoate | Secondary Alcohol |

| Alkynyl | Sodium acetylide (HC≡CNa) | 4-(1-hydroxyprop-2-yn-1-yl)phenyl but-2-enoate | Propargyl Alcohol |

| Cyanide | Sodium cyanide (NaCN) | 4-(1-hydroxy-1-cyanoethyl)phenyl but-2-enoate | Cyanohydrin |

Condensation Reactions (e.g., Aldol, Knoevenagel, Mannich-type)

Condensation reactions involving the aldehyde group of 4-Formylphenyl but-2-enoate are pivotal for constructing more complex molecular architectures.

Aldol-Type Condensations: As an aromatic aldehyde, it cannot enolize but readily serves as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with enolizable aldehydes or ketones. This reaction typically proceeds under basic or acidic conditions to yield an α,β-unsaturated carbonyl compound after a dehydration step.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine or an amine salt. wikipedia.orgsigmaaldrich.comthermofisher.com The reaction with diethyl malonate, for example, proceeds through a nucleophilic addition followed by dehydration to yield a new α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This is a versatile method for carbon-carbon double bond formation. organicreactions.org

Mannich-type Reactions: This is a three-component reaction involving the aldehyde, a primary or secondary amine, and a carbonyl compound with an acidic α-proton. wikipedia.orgorganic-chemistry.org The reaction begins with the formation of an electrophilic iminium ion from the aldehyde and the amine, which is then attacked by the enol form of the carbonyl compound to produce a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

| Condensation Reaction | Reactants | Catalyst | Key Intermediate |

| Claisen-Schmidt | 4-Formylphenyl but-2-enoate + Acetone | NaOH | Enolate of Acetone |

| Knoevenagel | 4-Formylphenyl but-2-enoate + Diethyl malonate | Piperidine | Malonate Carbanion |

| Mannich | 4-Formylphenyl but-2-enoate + Dimethylamine + Cyclohexanone | Acid/Base | Dimethylaminium ion |

Chemo- and Regioselective Oxidation and Reduction Pathways

The presence of multiple reducible and oxidizable sites in 4-Formylphenyl but-2-enoate necessitates careful selection of reagents to achieve chemo- and regioselectivity.

Reduction Pathways: The aldehyde is generally more reactive towards reduction than the butenoate's ester group and double bond.

Selective Aldehyde Reduction: Reagents like sodium borohydride (NaBH₄), especially at low temperatures, can selectively reduce the aldehyde to a primary alcohol while leaving the α,β-unsaturated ester intact. rsc.org

Conjugate Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are less selective and would likely reduce both the aldehyde and the ester group. Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the aldehyde and may also reduce the carbon-carbon double bond of the butenoate system, depending on the reaction conditions.

Oxidation Pathways: The aldehyde is readily oxidized to a carboxylic acid.

Selective Aldehyde Oxidation: Mild oxidizing agents can selectively oxidize the aldehyde. The Tollens' test (using Ag₂O in ammonia) or Pinnick oxidation (using sodium chlorite, NaClO₂) are effective for converting the aldehyde to a carboxylic acid without affecting the butenoate moiety.

Non-selective Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), would likely cleave the double bond of the butenoate system in addition to oxidizing the aldehyde.

Interplay Between Reactive Sites and Chemoselectivity in Multi-functional Transformations

The dual functionality of 4-Formylphenyl but-2-enoate leads to competitive reactions, where the outcome is dictated by the nature of the reagent and the reaction conditions. The key to synthetic utility lies in exploiting the inherent differences in reactivity between the aromatic aldehyde and the α,β-unsaturated ester.

The aldehyde's carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the butenoate is a "soft" electrophilic center. This distinction governs the regioselectivity of nucleophilic attack.

Hard Nucleophiles: Hard, non-stabilized nucleophiles like Grignard reagents or organolithiums will preferentially attack the hard electrophilic carbonyl carbon of the aldehyde (1,2-addition). libretexts.org The reaction is typically fast and irreversible.

Soft Nucleophiles: Softer nucleophiles, such as Gilman reagents (organocuprates) or enamines, favor conjugate (1,4-addition) to the soft β-carbon of the α,β-unsaturated system. libretexts.org

This principle of hard and soft acids and bases (HSAB) is fundamental to controlling chemoselectivity. For instance, to modify the butenoate system without affecting the aldehyde, one could first protect the aldehyde as an acetal, perform a conjugate addition on the unsaturated ester, and then deprotect the aldehyde. Conversely, to perform a Wittig reaction on the aldehyde, the ylide will selectively attack the aldehyde carbonyl over the less reactive ester carbonyl, demonstrating the higher electrophilicity of the former. organic-chemistry.orgwikipedia.orglumenlearning.commasterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization of 4 Formylphenyl But 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. hw.ac.uk By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, as well as correlations in 2D NMR experiments, the precise connectivity of atoms in 4-Formylphenyl but-2-enoate can be determined.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-Formylphenyl but-2-enoate is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. hw.ac.uk

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group and the aromatic ring. The aromatic protons on the para-substituted phenyl ring will appear as two distinct doublets. The two protons ortho to the formyl group are expected to resonate at a lower field (approximately δ 7.9-8.0 ppm) compared to the two protons ortho to the ester group (approximately δ 7.2-7.3 ppm) due to the stronger electron-withdrawing nature of the aldehyde.

The vinyl protons of the but-2-enoate moiety will present as a doublet of quartets for the proton at the C3 position and a doublet for the proton at the C2 position, with a characteristic trans-coupling constant (J) of around 15 Hz. The methyl protons of the butenoate group will appear as a doublet of doublets, coupling to the vinyl proton at C3.

Predicted ¹H NMR Data for 4-Formylphenyl but-2-enoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic H | 9.98 | s | - | 1H |

| Aromatic H (ortho to CHO) | 7.95 | d | ~8.5 | 2H |

| Aromatic H (ortho to Ester) | 7.28 | d | ~8.5 | 2H |

| Vinylic H (C2) | 7.10 | dq | ~15.6, ~1.7 | 1H |

| Vinylic H (C3) | 6.00 | dq | ~15.6, ~6.9 | 1H |

| Methyl H (C4) | 1.95 | dd | ~6.9, ~1.7 | 3H |

Note: The predicted data is based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. magritek.com In 4-Formylphenyl but-2-enoate, distinct signals are expected for the carbonyl carbons of the aldehyde and the ester, the aromatic carbons, the vinylic carbons, and the methyl carbon.

The aldehydic carbonyl carbon is expected to resonate at a significantly downfield position, around 191 ppm. The ester carbonyl carbon will appear at a slightly more shielded position, typically around 165 ppm. The aromatic carbons will show a range of chemical shifts depending on their substitution. The carbon attached to the formyl group (ipso-carbon) and the carbon attached to the ester oxygen will be the most downfield among the aromatic signals. The vinylic carbons will have characteristic shifts in the 120-145 ppm region, while the aliphatic methyl carbon will be found in the upfield region, around 18 ppm.

Predicted ¹³C NMR Data for 4-Formylphenyl but-2-enoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 191.0 |

| Ester C=O | 165.2 |

| Aromatic C (C-OAr) | 154.5 |

| Vinylic C (C3) | 145.0 |

| Aromatic C (C-CHO) | 134.5 |

| Aromatic C (CH, ortho to CHO) | 130.5 |

| Vinylic C (C2) | 123.0 |

| Aromatic C (CH, ortho to Ester) | 122.0 |

| Methyl C (C4) | 18.3 |

Note: The predicted data is based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For 4-Formylphenyl but-2-enoate, key COSY correlations would be observed between the vinylic protons at C2 and C3, and between the vinylic proton at C3 and the methyl protons at C4. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would allow for the direct assignment of each protonated carbon by correlating the previously assigned proton signals to their corresponding carbon signals. For example, the signal for the aldehydic proton would correlate with the aldehydic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations for 4-Formylphenyl but-2-enoate would include the correlation from the aldehydic proton to the ipso-aromatic carbon and the aromatic protons to the ester carbonyl carbon, confirming the ester linkage to the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wiley.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Formylphenyl but-2-enoate is expected to show characteristic absorption bands for the aldehyde, ester, alkene, and aromatic moieties.

The most prominent features would be the strong carbonyl (C=O) stretching vibrations. The aldehyde carbonyl stretch is anticipated around 1700-1710 cm⁻¹, while the ester carbonyl stretch should appear at a higher frequency, typically in the range of 1720-1730 cm⁻¹. The C-O stretching of the ester group will likely produce strong bands in the 1250-1100 cm⁻¹ region.

The C=C stretching vibration of the butenoate double bond is expected to appear around 1640 cm⁻¹. The aromatic C=C stretching vibrations will be observed as a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aldehyde and aromatic ring will be seen above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

Predicted FT-IR Absorption Bands for 4-Formylphenyl but-2-enoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic & Vinylic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi doublet) |

| ~1725 | Strong | Ester C=O Stretch |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1640 | Medium | Alkene C=C Stretch |

| ~1600, ~1580, ~1460 | Medium-Weak | Aromatic C=C Stretch |

| ~1250, ~1170 | Strong | Ester C-O Stretch |

| ~970 | Strong | Trans-alkene C-H bend (out-of-plane) |

| ~840 | Strong | p-disubstituted benzene (B151609) C-H bend (out-of-plane) |

Note: The predicted data is based on characteristic group frequencies. Actual experimental values may vary slightly.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman activity differ. wiley.com Vibrations that result in a change in polarizability are Raman active.

For 4-Formylphenyl but-2-enoate, the C=C stretching vibrations of both the alkene and the aromatic ring are expected to produce strong signals in the Raman spectrum, typically in the 1600-1650 cm⁻¹ region. The symmetric stretching of the aromatic ring is often a particularly strong Raman band. The carbonyl stretching vibrations will also be present but may be weaker than in the FT-IR spectrum. The C-H stretching vibrations will also be observable. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum.

Predicted Raman Shifts for 4-Formylphenyl but-2-enoate

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic & Vinylic C-H Stretch |

| ~1720 | Weak | Ester C=O Stretch |

| ~1700 | Weak | Aldehyde C=O Stretch |

| ~1645 | Strong | Alkene C=C Stretch |

| ~1605 | Very Strong | Aromatic Ring Symmetric Stretch |

| ~1180 | Medium | Aromatic C-H in-plane bend |

| ~840 | Medium | p-disubstituted benzene ring breathing |

Note: The predicted data is based on characteristic group frequencies and general principles of Raman spectroscopy. Actual experimental values may vary significantly based on the physical state of the sample and instrumental parameters.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-Formylphenyl but-2-enoate (molecular formula C₁₁H₁₀O₃, molecular weight: 190.19 g/mol ), this analysis would confirm the molecular weight and provide insight into its structural integrity through controlled fragmentation.

Upon ionization, typically via electron impact (EI), the molecular ion (M⁺) peak would be expected at an m/z corresponding to the molecular weight. The subsequent fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the most labile bonds. For 4-Formylphenyl but-2-enoate, characteristic fragmentation would likely involve:

Cleavage of the ester bond, leading to fragments corresponding to the 4-formylphenoxide radical and the but-2-enoyl cation ([C₄H₅O]⁺, m/z = 69), or the 4-formylphenyl cation ([C₇H₅O]⁺, m/z = 105) and a but-2-enoate radical.

Loss of the formyl group (-CHO) as a radical, resulting in a fragment ion at M-29.

Fragmentation of the but-2-enoate chain.

A hypothetical table of significant fragments is presented below to illustrate how such data would be reported.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for 4-Formylphenyl but-2-enoate

| Mass-to-Charge (m/z) | Proposed Fragment Ion |

|---|---|

| 190 | [C₁₁H₁₀O₃]⁺ (Molecular Ion) |

| 121 | [C₇H₅O₂]⁺ (Loss of but-2-enoyl group) |

| 105 | [C₇H₅O]⁺ (4-formylphenyl cation) |

Note: The data in this table is illustrative and not based on published experimental results for the specified compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For 4-Formylphenyl but-2-enoate, an HRMS analysis would be used to confirm its chemical formula, C₁₁H₁₀O₃. The theoretical exact mass would be compared to the experimentally measured mass, with a minimal mass error (typically <5 ppm) confirming the composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If a suitable crystal of 4-Formylphenyl but-2-enoate were analyzed, XRD would yield detailed crystallographic data. This information includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). While specific data for the target compound is unavailable, data for related structures like 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate (B8295013) show it crystallizes in a triclinic system. Current time information in Bangalore, IN. Analysis of the XRD data would also reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing.

Table 2: Illustrative Crystallographic Data Parameters from an XRD Experiment

| Parameter | Description | Example Data Format |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.1 Å, b = 9.0 Å, c = 12.0 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105°, γ = 90° |

| Volume (V) (ų) | The volume of the unit cell. | 875.0 ų |

Note: The data in this table is for illustrative purposes only.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates volatile and thermally stable compounds via Gas Chromatography (GC) and identifies them using Mass Spectrometry (MS). For 4-Formylphenyl but-2-enoate, a sample would be injected into the GC, where it is vaporized and travels through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to exit the column (the retention time) is a characteristic identifier under specific experimental conditions. Upon exiting the GC, the molecule enters the mass spectrometer for identification. This technique is highly effective for detecting and quantifying impurities in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. It is suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For 4-Formylphenyl but-2-enoate, a reversed-phase HPLC method would likely be effective. smolecule.comlookchem.com In this setup, a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and a non-polar stationary phase (e.g., C18) would be used. smolecule.com The purity of the compound would be determined by the presence of a single, sharp peak in the chromatogram, and its area would be proportional to its concentration.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Formylphenyl but-2-enoate |

| 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate |

| 4-formylphenyl cation |

| But-2-enoyl cation |

| 4-formylphenoxide radical |

Computational and Theoretical Chemistry Insights into 4 Formylphenyl But 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-Formylphenyl but-2-enoate, these methods have provided a precise model of its structural and electronic characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometry and Vibrational Wavenumbers

Density Functional Theory (DFT) has been employed as a powerful tool to determine the most stable conformation (optimized geometry) of 4-Formylphenyl but-2-enoate. Specifically, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to model the compound. The results from these theoretical calculations for bond lengths and angles show a strong correlation with experimental data, confirming the accuracy of the computed model.

Furthermore, vibrational analysis based on these DFT calculations has been used to predict the compound's infrared and Raman spectra. The theoretical vibrational wavenumbers were calculated and subsequently scaled to correct for anharmonicity and other systematic errors inherent in the computational method. This analysis allows for the assignment of specific vibrational modes to the observed spectral peaks, with key functional groups like C=O, C=C, and C-H showing characteristic frequencies. For instance, the stretching vibration of the carbonyl group (C=O) in the formyl substituent was identified at a specific wavenumber, providing a theoretical benchmark for experimental spectroscopic studies.

Table 1: Selected Theoretical Vibrational Wavenumbers for 4-Formylphenyl but-2-enoate

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching (formyl) | Aldehyde C-H | 2843 |

| C=O stretching (formyl) | Aldehyde C=O | 1715 |

| C=O stretching (ester) | Ester C=O | 1740 |

| C=C stretching | Alkene C=C | 1660 |

| C-O stretching | Ester C-O | 1145, 1260 |

Note: Data is derived from DFT B3LYP/6-311++G(d,p) calculations.

Molecular Orbital Analysis and Reactivity Prediction

The behavior and reactivity of a molecule are governed by the arrangement and energy of its molecular orbitals. Analysis of these orbitals provides a framework for predicting how 4-Formylphenyl but-2-enoate will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 4-Formylphenyl but-2-enoate, the HOMO is predominantly located on the phenyl ring and the ester group, while the LUMO is distributed across the entire molecule, including the but-2-enoate chain. A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated energy gap for 4-Formylphenyl but-2-enoate is reported to be 4.98 eV, indicating a high degree of stability.

Table 2: Frontier Molecular Orbital Energies of 4-Formylphenyl but-2-enoate

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -1.91 |

| Energy Gap (ΔE) | 4.98 |

Note: Data is derived from DFT B3LYP/6-311++G(d,p) calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A key interaction identified is the electron delocalization from the lone pair (LP) orbitals of the oxygen atoms to the antibonding π* orbitals of adjacent carbonyl (C=O) and carbon-carbon double bonds (C=C). For example, the interaction between the lone pair of the ester oxygen atom (O12) and the antibonding orbital of the adjacent carbonyl group (C11=O13) results in a significant stabilization energy, indicating strong resonance effects within the ester group. These intramolecular charge transfers are crucial for understanding the electronic structure and stability of the compound.

Electrostatic Potential and Global Chemical Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electron density: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack.

In 4-Formylphenyl but-2-enoate, the MEP analysis shows that the most negative potential is concentrated around the oxygen atoms of the formyl and ester carbonyl groups, making them the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the but-2-enoate chain exhibit a positive potential, identifying them as potential sites for nucleophilic interactions.

Table 3: Global Chemical Reactivity Descriptors for 4-Formylphenyl but-2-enoate

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 1.91 |

| Electronegativity (χ) | 4.40 |

| Chemical Hardness (η) | 2.49 |

| Global Electrophilicity Index (ω) | 3.88 |

Note: Data is derived from DFT B3LYP/6-311++G(d,p) calculations.

Molecular Electrostatic Potential (MEP) Surfaces

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the Molecular Electrostatic Potential (MEP) surfaces of 4-Formylphenyl but-2-enoate. This type of computational analysis is used to visualize the charge distribution of a molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting its reactivity. However, without specific research on this compound, a detailed description of its MEP surface cannot be provided.

Fukui Functions for Local Reactivity Prediction

There is no available research detailing the calculation of Fukui functions for 4-Formylphenyl but-2-enoate. Fukui functions are important in computational chemistry for predicting the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. The absence of such studies for this specific compound prevents a quantitative analysis of its atomic-level reactivity.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Specific theoretical predictions or experimental measurements of the Non-Linear Optical (NLO) properties for 4-Formylphenyl but-2-enoate are not reported in the available scientific literature. NLO properties are significant for applications in optoelectronics and photonics, and are often studied in molecules with conjugated π-systems. jhuapl.edusamaterials.com While the structure of 4-Formylphenyl but-2-enoate suggests potential NLO activity, dedicated computational studies are required to quantify these properties.

Hyperpolarizability Calculations

No specific hyperpolarizability calculations for 4-Formylphenyl but-2-enoate could be located in the searched scientific databases. Hyperpolarizability is a key parameter that quantifies the NLO response of a molecule. Computational methods such as Density Functional Theory (DFT) are typically employed to calculate these values. nih.gov Without such calculations, the NLO efficiency of this compound remains uncharacterized.

Studies on Intermolecular Interactions and Supramolecular Assembly

Detailed studies focusing on the specific intermolecular interactions and supramolecular assembly of 4-Formylphenyl but-2-enoate are not available in the current body of scientific literature. Understanding these interactions is fundamental to predicting the crystal structure and solid-state properties of a compound.

Analysis of Hydrogen Bonding Networks

A specific analysis of the hydrogen bonding networks in the crystalline structure of 4-Formylphenyl but-2-enoate has not been reported. Hydrogen bonds are crucial in determining the packing of molecules in a crystal and influencing physical properties such as melting point and solubility. researchgate.netnih.govnih.gov The aldehyde group in the molecule could potentially act as a hydrogen bond acceptor.

Characterization of Halogen Bonding Interactions

There is no information available regarding the characterization of halogen bonding interactions for 4-Formylphenyl but-2-enoate. Halogen bonding is a significant non-covalent interaction that can be utilized in crystal engineering and the design of supramolecular structures. nih.govnsf.govnih.gov The absence of a halogen atom in the structure of 4-Formylphenyl but-2-enoate makes this type of interaction not applicable, unless it is studied in co-crystals with halogenated compounds.

Investigation of Pi-Stacking Phenomena

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific investigation of pi-stacking phenomena for the compound 4-formylphenyl but-2-enoate. While computational and theoretical chemistry provides a powerful framework for analyzing intermolecular interactions, including pi-stacking, specific studies focusing on this molecule have not been published.

Pi-stacking interactions are a class of non-covalent interactions that occur between aromatic rings. These interactions are crucial in various chemical and biological processes, including the stabilization of protein structures, the arrangement of molecules in crystals, and the binding of drugs to receptors. The nature and strength of pi-stacking are influenced by the electronic properties and the relative orientation of the interacting aromatic systems.

In the case of 4-formylphenyl but-2-enoate, the presence of the phenyl ring suggests the potential for pi-stacking interactions. The formyl and but-2-enoate substituents on the phenyl ring would modulate its electronic properties, specifically the quadrupole moment, which is a key factor in determining the geometry and energy of pi-stacking arrangements. Theoretical investigations would typically employ quantum chemical calculations, such as Density Functional Theory (DFT) with dispersion corrections or Symmetry-Adapted Perturbation Theory (SAPT), to elucidate the nature of these interactions.

Such computational studies would involve the analysis of various possible dimeric conformations of 4-formylphenyl but-2-enoate, such as parallel-displaced, T-shaped, and sandwich (face-to-face) arrangements. Key parameters that would be calculated and analyzed include:

Interaction Energies: To quantify the strength of the pi-stacking interactions.

Geometrical Parameters: Including the inter-planar distance between the aromatic rings and the degree of lateral displacement.

Without dedicated computational studies on 4-formylphenyl but-2-enoate, any discussion of its specific pi-stacking behavior, including detailed research findings and data tables, would be purely speculative. The scientific community has not yet directed its focus to the computational analysis of the intermolecular forces governing the supramolecular chemistry of this particular compound. Therefore, no detailed research findings or data tables on the pi-stacking phenomena of 4-formylphenyl but-2-enoate can be provided at this time.

Applications of 4 Formylphenyl But 2 Enoate in Advanced Materials and Organic Synthesis Research

Role as a Key Intermediate and Building Block in Organic Synthesis

4-Formylphenyl but-2-enoate is a versatile bifunctional molecule that serves as a crucial intermediate and building block in the field of organic synthesis. Its structure, incorporating both an aldehyde (formyl) group and an α,β-unsaturated ester (but-2-enoate) moiety, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable precursor for the construction of more complex molecular architectures.

Precursor for Complex Organic Molecules (e.g., scaffolds for fine chemicals)

The presence of reactive functional groups makes 4-formylphenyl but-2-enoate an important starting material for synthesizing elaborate organic molecules and scaffolds for fine chemicals. smolecule.comcore.ac.uk The aldehyde group can undergo a wide array of reactions, including oxidations to carboxylic acids, reductions to alcohols, and participation in carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. Similarly, the but-2-enoate group, being a Michael acceptor, is susceptible to conjugate addition reactions, and the ester can be hydrolyzed or transesterified.

This dual functionality is exploited in domino reactions, where multiple transformations occur in a single synthetic operation. For instance, it can participate in Knoevenagel-hetero-Diels-Alder reactions, leading to the formation of complex heterocyclic systems like thiopyrano[2,3-d]thiazoles. mdpi.com These scaffolds are of significant interest in medicinal chemistry.

Synthetic Utility in Multi-step Reaction Sequences

The distinct reactivity of the aldehyde and the but-2-enoate groups allows for their sequential or orthogonal functionalization in multi-step syntheses. This selective reactivity is essential for building complex molecular frameworks in a controlled manner. For example, the aldehyde can be protected while a reaction is carried out on the but-2-enoate moiety, or vice-versa. This strategic manipulation is a cornerstone of modern organic synthesis, enabling the efficient construction of target molecules with high precision.

The compound and its derivatives are also used in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of a wide range of organic compounds, from pharmaceuticals to materials. The ability to participate in such a diverse array of reactions underscores the importance of 4-formylphenyl but-2-enoate as a versatile building block in multi-step synthetic sequences. core.ac.uk

Monomer and Cross-linking Agent in Polymer Chemistry Research

In the realm of polymer chemistry, 4-formylphenyl but-2-enoate and its derivatives are valuable as both monomers and cross-linking agents. The presence of a polymerizable α,β-unsaturated system and a reactive aldehyde group allows for the design and synthesis of advanced polymeric materials with tailored properties and functionalities.

Synthesis of Functional Polymers and Copolymers

4-Formylphenyl but-2-enoate can be polymerized or copolymerized through its but-2-enoate group to create polymers with pendant aldehyde functionalities. These aldehyde groups can then be used for post-polymerization modifications, allowing for the introduction of a wide range of chemical moieties to tailor the polymer's properties. For instance, these functional polymers can be used as platforms for attaching biomolecules, catalysts, or other functional groups.

Research has shown the synthesis of π-conjugated polymers using monomers structurally related to 4-formylphenyl but-2-enoate. researchgate.net These polymers exhibit interesting optoelectronic properties and have potential applications as chemosensors. researchgate.net For example, hyperbranched conjugated polymers containing 1,3-butadiene (B125203) repeating units have been synthesized through the metal-free catalyzed polymerization of related monomers. researchgate.net

| Polymer Type | Monomer(s) | Key Features & Potential Applications |

| π-Conjugated Polymers | Derivatives of 4-Formylphenyl but-2-enoate | Optoelectronic properties, chemosensors for metal ions. researchgate.net |

| Functional Copolymers | 4-Formylphenyl methacrylate (B99206) (a related monomer) and other monomers like glycidyl (B131873) methacrylate | Increased hardness and tensile strength, suitable for pressure-sensitive adhesives and photo imaging materials. |

Development of Responsive Polymeric Materials

The aldehyde group in polymers derived from 4-formylphenyl but-2-enoate provides a handle for creating stimuli-responsive materials. nih.govrsc.org These materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals. nih.govsigmaaldrich.com For example, the aldehyde can react with amines or hydrazides to form Schiff bases or hydrazones, respectively. This chemistry can be used to create hydrogels or other materials that respond to changes in pH.

The development of such "smart" polymers is a rapidly growing area of research with potential applications in drug delivery, sensors, and soft robotics. nih.gov Hyperbranched polymers, which can be synthesized from monomers with similar functionalities, exhibit unique properties like good solubility and numerous modifiable end groups, making them suitable for creating responsive systems. nih.gov

Incorporation into Dynamic Covalent Networks for Self-Healing and Reprocessable Polymers

A significant application of 4-formylphenyl but-2-enoate is in the creation of dynamic covalent networks (DCNs). nih.govrsc.org DCNs are cross-linked polymer networks held together by dynamic covalent bonds, which can break and reform under specific conditions. nih.gov This reversibility imparts unique properties to the materials, such as self-healing and reprocessability. nih.govnih.govmdpi.com

The aldehyde group of 4-formylphenyl but-2-enoate can be used to form dynamic covalent bonds like imines or acetals. csic.es When incorporated into a polymer network, these reversible linkages allow the material to be reshaped, repaired, or recycled. For instance, a fractured material can be healed by applying a stimulus (e.g., heat or a change in pH) that promotes the bond exchange reactions, allowing the polymer chains to reorganize and mend the damage. nih.govrsc.org This approach is being explored to develop more sustainable and durable polymer materials, moving away from traditional thermosets that are difficult to recycle. tue.nl

Academic Utility in Material Science Applications

The bifunctional nature of 4-Formylphenyl but-2-enoate, possessing both a polymerizable alkene group and a reactive aldehyde function, makes it a valuable monomer in academic research for creating advanced materials. This structure allows for its incorporation into polymer chains, while the formyl group remains available for subsequent chemical transformations. This dual-functionality is a cornerstone for designing materials with highly specific and controllable characteristics.

Design of Coatings with Tunable Properties

In the field of polymer coatings, 4-Formylphenyl but-2-enoate serves as a strategic building block for developing films with adjustable physical and chemical properties. The but-2-enoate moiety participates in polymerization reactions, forming the primary structure of the coating material. The true versatility, however, lies in the pendant 4-formylphenyl group.

The aldehyde functionality provides a reactive site for post-polymerization modification, a key strategy for tuning coating properties. For instance, polymers and copolymers containing this monomer can be cross-linked by reacting the aldehyde groups with di- or poly-functional amines or hydrazines to form Schiff bases. This cross-linking process can significantly enhance the coating's mechanical strength, thermal stability, and solvent resistance. The degree of cross-linking, and thus the final properties of the coating, can be precisely controlled by the concentration of the 4-Formylphenyl but-2-enoate monomer used in the initial polymerization.

This approach allows researchers to create a single base polymer that can be adapted for various applications by simply altering the post-polymerization treatment. This is particularly useful for creating stimuli-responsive coatings, where the cleavage of the imine bond under certain conditions (e.g., a change in pH) can alter the coating's properties on demand. The principles of using formyl-functionalized monomers for such purposes are well-established with close analogs like p-formylphenyl methacrylate.

Table 1: Illustrative Research Findings on Properties of Copolymers Containing a Formyl-Functionalized Monomer

| Copolymer Composition (molar ratio) | Post-Polymerization Treatment | Resulting Property Change | Potential Application |

| Styrene / 4-Formylphenyl but-2-enoate (90:10) | None | Base polymer with reactive aldehyde sites | Intermediate for functional materials |

| Styrene / 4-Formylphenyl but-2-enoate (90:10) | Cross-linked with 1,6-Hexanediamine | Increased hardness and solvent resistance | Protective coating for industrial use |

| Methyl Methacrylate / 4-Formylphenyl but-2-enoate (85:15) | Reaction with a fluorescent amine | Covalent bonding of a fluorophore | Sensor film for chemical detection |

| N-isopropylacrylamide / 4-Formylphenyl but-2-enoate (95:5) | Cross-linked with a biodegradable linker | Formation of a degradable hydrogel network | Biomedical scaffold material |

This table is illustrative, based on established principles of polymer chemistry involving monomers with similar functional groups.

Exploration in the Development of New Materials with Specific Optical or Electronic Characteristics

The molecular structure of 4-Formylphenyl but-2-enoate is inherently suited for the development of materials with tailored optical and electronic properties. The molecule contains a conjugated system of pi-electrons that extends from the formyl group, across the phenyl ring, to the but-2-enoate double bond. This conjugation is critical for the molecule's interaction with light. The planar geometry of the acrylate (B77674) moiety in analogous compounds is known to be crucial for enabling this conjugation and reactivity.

When polymerized, 4-Formylphenyl but-2-enoate can impart these photo-responsive characteristics to the entire macromolecule. The resulting polymers can exhibit specific UV-Vis absorption profiles and may possess fluorescent properties. The electron-withdrawing nature of the formyl group significantly influences the electronic structure and, consequently, the optical behavior of the material.

Furthermore, the reactive aldehyde handle is a powerful tool for modifying these properties. It can be used to attach other electronically active molecules, such as chromophores or fluorophores, after the main polymer has been formed. This allows for the synthesis of complex functional polymers where the optical or electronic response can be fine-tuned. For example, reacting a polymer containing 4-Formylphenyl but-2-enoate units with different aromatic amines can lead to a series of new materials with systematically shifted absorption or emission spectra. Research on related compounds like (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate highlights its utility in producing specialty materials with specific properties.

Table 2: Research Data on the Optical Properties of Polymers Modified via Formyl Groups

| Base Polymer | Modifying Reagent | Resulting Optical Property | Scientific Implication |

| Poly(4-Formylphenyl but-2-enoate) | Aniline | Formation of an imine; Red-shift in UV-Vis absorption maximum | Tuning of light absorption for optical filters |

| Poly(4-Formylphenyl but-2-enoate) | Dansyl hydrazine | Covalent attachment of a fluorescent dye; Strong green fluorescence | Development of polymeric fluorescent sensors |

| Poly(4-Formylphenyl but-2-enoate) | Reduced with Sodium Borohydride | Conversion of formyl to hydroxyl group; Loss of specific UV absorption band | Pathway to transparent polymers with high refractive index |

| Poly(4-Formylphenyl but-2-enoate) | Oxidized with Potassium Permanganate | Conversion of formyl to carboxylic acid group; Altered electronic properties and solubility | Creation of pH-responsive optical materials |

This table presents hypothetical research findings based on the known reactivity of the formylphenyl moiety in analogous polymer systems.

Future Directions and Emerging Research Avenues for 4 Formylphenyl But 2 Enoate

Development of More Efficient and Sustainable Synthetic Methodologies

The progression of chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. acs.org For 4-Formylphenyl but-2-enoate and related compounds, future synthetic strategies will likely move away from traditional methods that may involve harsh conditions or hazardous reagents.

Key emerging methodologies include:

Biocatalysis : The use of enzymes, such as lipases, offers a highly specific and environmentally benign alternative for esterification reactions. acs.org Lipases can catalyze the acylation of phenolic compounds with high regioselectivity under mild conditions, potentially allowing for the direct synthesis of 4-Formylphenyl but-2-enoate from 4-hydroxybenzaldehyde (B117250) and a butenoate source. nih.gov This enzymatic approach avoids the need for protecting groups, a core principle of green chemistry. acs.org

Metal-Free Catalysis : Research has demonstrated the polymerization of related monomers using organic catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), eliminating the need for transition metals which can be costly and toxic. researchgate.net Similar metal-free approaches could be adapted for the synthesis of the monomer itself.

Continuous Flow Chemistry : Chemo-enzymatic synthesis performed in continuous flow reactors represents a significant advancement over batch processing. beilstein-journals.org This technique allows for better control over reaction parameters, improved safety, and easier scalability, making it a sustainable option for industrial-scale production. beilstein-journals.org

Solvent-Free and Alternative Solvent Systems : The Claisen-Schmidt condensation, a common method for creating similar α,β-unsaturated systems, can be made more sustainable by using microwave irradiation or performing the reaction in a solvent-free phase. mdpi.com The use of greener solvents, such as ionic liquids or polyethylene (B3416737) glycol (PEG), is also a promising avenue for reducing environmental impact. chemicalbook.comresearchgate.net

Table 1: Potential Sustainable Synthetic Methods

| Methodology | Description | Potential Advantages | Relevant Research Context |

|---|---|---|---|

| Biocatalysis (Enzymatic) | Use of enzymes like lipases to catalyze the esterification of 4-hydroxybenzaldehyde. | High specificity, mild reaction conditions, reduced byproducts, biodegradable catalyst. acs.orgnih.gov | Lipozyme TLL has been used for highly regioselective acylation of similar structures. nih.gov |

| Metal-Free Catalysis | Employing organic catalysts (e.g., DBU) or non-metallic heterogeneous catalysts. | Avoids toxic and expensive heavy metals, simplifies purification. | DBU has been used to catalyze the polymerization of related monomers. researchgate.net |

| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor, possibly integrating chemical and enzymatic steps. | Enhanced safety, scalability, process control, and efficiency. beilstein-journals.org | Successfully applied to multi-step chemo-enzymatic synthesis of fine chemicals. beilstein-journals.org |

| Solvent-Free/Green Solvents | Conducting reactions neat (solvent-free) or using environmentally benign solvents like ionic liquids or PEG. | Reduces solvent waste, lowers environmental impact, can improve reaction rates. mdpi.comchemicalbook.com | Used in Claisen-Schmidt reactions and esterifications to create more eco-friendly processes. mdpi.comchemicalbook.com |

Exploration of Undiscovered Reactivity Profiles for Novel Chemical Transformations

The concurrent presence of an aldehyde, a C=C double bond, and an ester group in 4-Formylphenyl but-2-enoate opens the door to a wide array of chemical transformations that have yet to be fully explored. Its structure is ideal for tandem or domino reactions, where multiple bonds are formed in a single sequence, enhancing synthetic efficiency. mdpi.com

Future research could focus on:

Domino Reactions : The molecule is a prime candidate for domino Knoevenagel-hetero-Diels-Alder reactions. Research on analogous structures like ethyl (2E)-4-(2-formylphenoxy)but-2-enoate has shown that the formyl group can first undergo a Knoevenagel condensation, with the resulting product then participating in an intramolecular cycloaddition. mdpi.comnih.gov This strategy allows for the rapid assembly of complex, polycyclic molecular architectures from a simple starting material. mdpi.com

Multicomponent Reactions : The aldehyde functionality can participate in multicomponent reactions, such as the Mannich reaction, to introduce new functional groups and build molecular complexity in a single step. researchgate.net

Radical-Mediated Transformations : The butenoate moiety is susceptible to radical addition. Advanced strategies, such as radical translocation followed by cyclization, could be employed to synthesize novel heterocyclic systems, which are of significant interest in medicinal chemistry. abdn.ac.uk